molecular formula C7H5ClIN3 B2646122 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-71-0

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2646122
CAS No.: 1638760-71-0
M. Wt: 293.49
InChI Key: LNEQRDAJABDGLP-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound with the molecular formula C7H5ClIN3 It is a derivative of pyrrolopyrimidine, characterized by the presence of chlorine, iodine, and methyl groups on the pyrrolopyrimidine ring

Preparation Methods

The synthesis of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step chemical reactions. One common method involves the iodination of a pyrrolopyrimidine precursor. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be dissolved in dimethylformamide (DMF) and reacted with N-iodosuccinimide (NIS) at room temperature to introduce the iodine atom . The reaction mixture is then filtered and washed to obtain the desired product.

Chemical Reactions Analysis

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodination, and various bases and solvents depending on the desired substitution .

Scientific Research Applications

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In the context of its use as a precursor for tyrosine kinase inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

These compounds share similar core structures but differ in the position and type of substituents, which can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

2-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEQRDAJABDGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=C(N=C21)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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